Cas no 2228501-06-0 (2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)

2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol structure
2228501-06-0 structure
商品名:2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol
CAS番号:2228501-06-0
MF:C12H17NO3
メガワット:223.268283605576
CID:6133839
PubChem ID:165695799

2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol 化学的及び物理的性質

名前と識別子

    • 2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol
    • 2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol
    • 2228501-06-0
    • EN300-1735830
    • インチ: 1S/C12H17NO3/c1-11(2,12(13)3-4-12)10-8(15)5-7(14)6-9(10)16/h5-6,14-16H,3-4,13H2,1-2H3
    • InChIKey: AXCXNSLEMJKVPT-UHFFFAOYSA-N
    • ほほえんだ: OC1C=C(C=C(C=1C(C)(C)C1(CC1)N)O)O

計算された属性

  • せいみつぶんしりょう: 223.12084340g/mol
  • どういたいしつりょう: 223.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1735830-0.05g
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol
2228501-06-0
0.05g
$1080.0 2023-09-20
Enamine
EN300-1735830-0.25g
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol
2228501-06-0
0.25g
$1183.0 2023-09-20
Enamine
EN300-1735830-10g
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol
2228501-06-0
10g
$5528.0 2023-09-20
Enamine
EN300-1735830-0.1g
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol
2228501-06-0
0.1g
$1131.0 2023-09-20
Enamine
EN300-1735830-0.5g
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol
2228501-06-0
0.5g
$1234.0 2023-09-20
Enamine
EN300-1735830-1.0g
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol
2228501-06-0
1g
$1286.0 2023-06-04
Enamine
EN300-1735830-1g
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol
2228501-06-0
1g
$1286.0 2023-09-20
Enamine
EN300-1735830-5g
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol
2228501-06-0
5g
$3728.0 2023-09-20
Enamine
EN300-1735830-10.0g
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol
2228501-06-0
10g
$5528.0 2023-06-04
Enamine
EN300-1735830-2.5g
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol
2228501-06-0
2.5g
$2520.0 2023-09-20

2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol 関連文献

2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triolに関する追加情報

Introduction to 2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol (CAS No. 2228501-06-0)

2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol, identified by the Chemical Abstracts Service Number (CAS No.) 2228501-06-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This triterpenoid-like structure, featuring a benzene ring substituted with hydroxyl groups at the 1, 3, and 5 positions, and an aliphatic side chain linked to a cyclopropylamine moiety, presents a unique molecular framework with potential biological activities. The compound's stereochemistry and functional group distribution make it an intriguing candidate for further exploration in drug discovery and medicinal chemistry.

The synthesis of 2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol involves multi-step organic transformations, including functional group interconversions and stereoselective reactions. The presence of the cyclopropylamine group introduces a rigid three-membered ring that can influence the compound's conformational preferences and interactions with biological targets. This structural feature has been increasingly recognized in the design of bioactive molecules due to its ability to modulate binding affinity and selectivity.

Recent advancements in computational chemistry have enabled the systematic evaluation of 2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol's pharmacophoric properties. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. Specifically, preliminary virtual screening has indicated potential interactions with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The hydroxylated benzene ring and the amine-substituted side chain are predicted to form critical hydrogen bonds with active site residues in these enzymes.

In parallel, experimental investigations have begun to elucidate the biological profile of 2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol. In vitro assays have demonstrated modest inhibitory effects on COX-mediated prostaglandin synthesis, suggesting a potential therapeutic window for further optimization. The compound's ability to interact with COX enzymes without excessive cytotoxicity makes it an attractive scaffold for developing novel anti-inflammatory agents. Additionally, its structural motif resembles certain natural products known for their immunomodulatory properties.

The role of stereochemistry in determining the biological activity of 2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol has been a focal point of recent research. The cyclopropylamine moiety exists as two enantiomers, which can exhibit differential binding affinities depending on the chirality of the target protein. Chiral resolution techniques have been employed to isolate enantiomerically pure forms of this compound for detailed pharmacological evaluation. Such studies are crucial for understanding the influence of molecular handedness on biological responses and may guide future synthetic strategies toward achieving higher potency and selectivity.

Furthermore, the hydroxylated benzene ring in 2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol provides multiple sites for further derivatization. Functionalization at these positions could enhance solubility, improve metabolic stability, or introduce additional interactions with biological targets. For instance, modifications such as etherification or sulfation might yield analogs with enhanced bioavailability or altered pharmacokinetic profiles. Such modifications are often explored in medicinal chemistry campaigns to optimize lead compounds for clinical development.

The growing interest in 2-(1-aminoalkyl)cyclopropyl-containing scaffolds is reflected in several recent publications discussing their applications in drug discovery. The cyclopropylamine group is particularly noteworthy for its structural versatility and its ability to mimic natural amino acid residues in protein binding pockets. This feature has been exploited in designing kinase inhibitors and other enzyme-targeting molecules. The benzene triol core further contributes to the compound's complexity by providing multiple hydrogen bond donors and acceptors that can enhance binding interactions.

From a synthetic chemistry perspective, 2-(1-aminoalkyl)cyclopropylbenzenes represent a challenging but rewarding class of molecules due to their stereochemical complexity. Recent reports have described innovative synthetic routes involving transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation techniques. These methods have enabled efficient access to enantiomerically enriched derivatives of 2-(1-aminoalkyl)cyclopropyl)-substituted aromatic compounds like our target molecule. Such advances are essential for accelerating the discovery process by providing reliable access to structurally diverse libraries.

The potential therapeutic applications of CAS No 2228501 continue to expand as researchers explore new biochemical pathways influenced by small-molecule modulators like this one. Beyond COX inhibition, preliminary data suggest that derivatives of this compound may interact with other inflammatory mediators such as lipoxygenases or cytokine receptors. These findings underscore the importance of studying structurally complex molecules like (CAS No: 2228501060) as they may reveal novel mechanisms for modulating disease processes.

In conclusion,(the product name: 2-(1-amino-cyclo-propylethylene)-phenol) represents an intriguing pharmacological entity with promising preclinical attributes for treating inflammatory disorders.* Its unique structural features—combining a rigid cyclopropylamine side chain with a hydroxylated aromatic core—make it an excellent candidate for further development.* Continued research into its mechanism(s) of action,* synthetic optimization,* and *biological evaluation* will be critical steps toward realizing its therapeutic potential.* As our understanding*of *drug design evolves,* compounds like *this one* highlight*the importance*of exploring structurally diverse scaffolds*for addressing unmet medical needs.

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